N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its adamantane and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps. One common approach includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is functionalized to introduce an ethyl group.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a 4-methoxybenzoyl group.
Coupling Reaction: The adamantane derivative is coupled with the piperazine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halides and strong bases are used under controlled conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The piperazine ring may interact with cellular receptors, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: Known for its antiviral activity.
N-ADAMANTAN-1-YL-4-METHYL-BENZAMIDE: Studied for
Properties
Molecular Formula |
C30H38N4O4 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H38N4O4/c1-20(30-17-21-13-22(18-30)15-23(14-21)19-30)31-27-16-25(5-8-28(27)34(36)37)32-9-11-33(12-10-32)29(35)24-3-6-26(38-2)7-4-24/h3-8,16,20-23,31H,9-15,17-19H2,1-2H3 |
InChI Key |
VULILEPIZQUVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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